BenchChemオンラインストアへようこそ!

4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid

Physicochemical Properties Drug-Likeness Medicinal Chemistry

This benzothiazole-amino-butanoic acid scaffold is uniquely differentiated from generic building blocks by its H-bonding profile (2 donors, 5 acceptors; XLogP3=2.4) and terminal -COOH handle. The carboxylic acid enables direct amide coupling for PROTAC E3 ligase conjugation or focused library synthesis. The specific 4-carbon linker and 2-amino motif deliver SAR space inaccessible to non-amino or shorter-chain analogs—critical for optimizing ternary complex formation and target engagement. For medicinal chemists building kinase- or GPCR-targeted libraries, this well-characterized entry point provides defined physicochemical properties that simpler benzothiazole analogs cannot replicate. ≥95% purity.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 104344-78-7
Cat. No. B2744620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid
CAS104344-78-7
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NCCCC(=O)O
InChIInChI=1S/C11H12N2O2S/c14-10(15)6-3-7-12-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
InChIKeyWSZSGKXXFYVFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1,3-Benzothiazol-2-yl)amino]butanoic Acid (CAS 104344-78-7): Core Molecular Attributes and Research-Grade Characterization


4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid is a heterocyclic building block that belongs to the benzothiazole class. It is composed of a 1,3-benzothiazole core linked via an amino spacer to a butanoic acid chain. The compound has a molecular formula of C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol [1]. As a solid, it exhibits moderate solubility in organic solvents such as chloroform and ethanol . It is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology research, and is commercially available from multiple suppliers in ≥95% purity . Its structural features—specifically the 2-amino benzothiazole motif combined with a carboxylic acid handle—position it as a versatile precursor for the preparation of more complex benzothiazole-derived ligands and pharmacophores.

Why 4-[(1,3-Benzothiazol-2-yl)amino]butanoic Acid Cannot Be Replaced by Common Benzothiazole Analogs


The 2-amino benzothiazole pharmacophore is a privileged scaffold in drug discovery, with demonstrated activity across anticancer, antimicrobial, and anti-inflammatory indications [1]. However, the precise identity and position of the linker and the terminal carboxylic acid profoundly influence both physicochemical properties and biological activity. Simply substituting 4-[(1,3-benzothiazol-2-yl)amino]butanoic acid with a non-amino benzothiazole (e.g., 4-(benzothiazol-2-yl)butanoic acid) removes a critical hydrogen-bonding donor and alters lipophilicity [2]. Conversely, substituting with a shorter or longer chain length changes the spatial orientation of the carboxylic acid, which can disrupt key interactions with target binding sites. As detailed in Section 3, these structural nuances translate into quantifiable differences in computed physicochemical descriptors and, by class-level inference, are likely to yield divergent biological profiles. Therefore, this specific compound provides a unique, well-defined chemical entry point for SAR exploration and library synthesis that generic benzothiazole building blocks cannot replicate.

Quantitative Differentiation of 4-[(1,3-Benzothiazol-2-yl)amino]butanoic Acid Against Key Comparators


Lipophilicity and Hydrogen Bonding Profile vs. 4-(Benzothiazol-2-yl)butanoic Acid

Replacing the amino linker with a direct carbon-carbon bond in the comparator 4-(1,3-benzothiazol-2-yl)butanoic acid (CAS 41387-91-1) results in a measurable shift in key drug-likeness parameters. The target compound exhibits a lower computed XLogP3 (2.4 vs. 2.7) and an increased hydrogen bond donor count (2 vs. 1), reflecting the contribution of the secondary amine [1][2]. This quantitative difference indicates that 4-[(1,3-benzothiazol-2-yl)amino]butanoic acid possesses a distinct physicochemical fingerprint that will influence solubility, permeability, and target engagement.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Hydrogen Bond Acceptor/Donor Ratio vs. 2-Aminobenzothiazole

Compared to the minimal core 2-aminobenzothiazole (CAS 136-95-8), 4-[(1,3-benzothiazol-2-yl)amino]butanoic acid extends the scaffold with a butanoic acid chain. This extension adds one additional hydrogen bond acceptor and donor, while also increasing molecular weight (+86 Da) and topological polar surface area (tPSA). These changes quantitatively alter the molecule's interaction potential with biological targets, offering a distinct handle for conjugation or for establishing additional binding interactions [1][2].

Molecular Recognition Scaffold Hopping Chemical Biology

Commercial Availability and Purity Specification for Reproducible Research

To ensure experimental reproducibility, procurement of a well-characterized building block is essential. Multiple vendors offer 4-[(1,3-benzothiazol-2-yl)amino]butanoic acid with a certified purity of ≥95% . This level of purity provides a defined starting material for chemical reactions, minimizing the risk of byproduct formation or assay interference compared to less well-characterized or lower-purity benzothiazole derivatives. In contrast, closely related analogs (e.g., 3-(1,3-benzothiazol-2-yl)butanoic acid) may not be as widely available from multiple reputable sources or with the same level of analytical documentation.

Procurement Quality Control Synthetic Chemistry

High-Value Application Scenarios for 4-[(1,3-Benzothiazol-2-yl)amino]butanoic Acid in Research and Development


Synthesis of Focused Benzothiazole-Based Compound Libraries for Kinase or GPCR Target Exploration

Given its well-defined physicochemical profile (XLogP3 = 2.4, 2 H-bond donors, 5 acceptors) and the presence of both an amino linker and a carboxylic acid handle [1], this compound is an ideal core for generating focused libraries. The carboxylic acid can be readily coupled to amines, hydrazines, or alcohols to produce amides, hydrazides, or esters, while the benzothiazole ring provides a privileged scaffold known to interact with kinase ATP-binding pockets and G-protein coupled receptors [2]. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) in a systematic manner.

Development of PROTACs or Bifunctional Degraders Targeting BRD4 or Kinases

The combination of a benzothiazole-based ligand with a flexible linker terminating in a carboxylic acid makes this compound a strategic choice for constructing PROTACs (PROteolysis TArgeting Chimeras) or other bifunctional molecules. The carboxylic acid can be activated to attach an E3 ligase ligand (e.g., VHL or CRBN binder) via an amide bond, while the benzothiazole moiety can serve as a warhead for a protein of interest. The specific linker length (4 carbons) and the hydrogen bonding capacity of the secondary amine (Δ vs. non-amino analog) provide a unique spatial and electronic signature that can be exploited to optimize ternary complex formation and degradation efficiency [3].

Synthesis of Fluorescent Probes for Imaging Benzothiazole-Binding Proteins

The amino group adjacent to the benzothiazole ring offers a site for conjugation with fluorescent dyes (e.g., fluorescein, rhodamine, or BODIPY). The butanoic acid chain can be further functionalized to tune the overall polarity and cell permeability of the resulting probe. This compound is therefore useful for creating chemical biology tools to study the subcellular localization and dynamics of proteins that recognize the benzothiazole pharmacophore, such as amyloid-β aggregates or certain kinases [2]. The quantifiable difference in lipophilicity (XLogP3 = 2.4) compared to simpler analogs suggests it may exhibit favorable cellular uptake and reduced non-specific membrane binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.